2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene
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Overview
Description
2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C19H22O4 and a molecular weight of 314.38 g/mol . This compound is characterized by its fluorene core structure, substituted with four methoxy groups and two methyl groups. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene typically involves multiple steps of organic reactions. One common method includes the Friedel-Crafts alkylation reaction, where fluorene is reacted with methyl chloride in the presence of a catalyst such as aluminum chloride to introduce the methyl groups . The methoxy groups are then introduced through a series of methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, reduced fluorene derivatives from reduction, and various substituted fluorenes from nucleophilic substitution .
Scientific Research Applications
2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene involves its interaction with various molecular targets and pathways. Its methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing its binding to biological targets . The compound’s electronic properties also play a role in its activity in organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluorene: Lacks the methoxy groups, resulting in different chemical and physical properties.
2,7-Dimethoxy-9,9-dimethyl-9H-fluorene: Has fewer methoxy groups, affecting its reactivity and applications.
2,3,6,7-Tetramethoxy-9H-fluorene: Lacks the dimethyl groups, altering its steric and electronic properties.
Uniqueness
2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene is unique due to the combination of its methoxy and methyl substitutions, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics and reactivity .
Properties
IUPAC Name |
2,3,6,7-tetramethoxy-9,9-dimethylfluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-19(2)13-9-17(22-5)15(20-3)7-11(13)12-8-16(21-4)18(23-6)10-14(12)19/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJINHVJLNENRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2C3=CC(=C(C=C31)OC)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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